2-(Cyclopropylmethoxy)-5-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDVTEGGJUHYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Profile
The fundamental chemical identity of 2-(Cyclopropylmethoxy)-5-methylphenol is derived from its structure. While specific experimental data is not available in published literature, its key identifiers can be determined.
| Property | Value | Source |
| IUPAC Name | This compound | Generated from structure |
| CAS Registry Number | Not found in public databases | N/A |
| Molecular Formula | C₁₁H₁₄O₂ | Calculated from structure |
| Molecular Weight | 178.23 g/mol | Calculated from structure |
| SMILES Notation | CC1=CC(=C(C=C1)O)OCC2CC2 | Generated from structure |
| Physical Properties | Not documented in literature | N/A |
Synthesis and Characterization
Common Synthetic Routes
The most direct and widely used method for preparing aryl alkyl ethers such as 2-(Cyclopropylmethoxy)-5-methylphenol is the Williamson ether synthesis . wikipedia.org This robust S_N2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. lumenlearning.com
The proposed synthesis for this compound would proceed in two steps:
Deprotonation: The starting material, 5-methylphenol (also known as p-cresol), is treated with a suitable base (e.g., sodium hydride, NaH, or sodium hydroxide (B78521), NaOH) to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium 5-methylphenoxide.
Nucleophilic Substitution: The resulting phenoxide is then reacted with a primary alkyl halide, in this case, (bromomethyl)cyclopropane (B137280) or a related cyclopropylmethyl halide. The phenoxide ion attacks the electrophilic carbon of the cyclopropylmethyl group, displacing the bromide ion and forming the desired ether bond. masterorganicchemistry.com
This method is highly effective for primary alkyl halides and is a standard procedure in organic synthesis laboratories. researchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis
Spectroscopic and Analytical Data
While no experimental spectra for this compound are published, its structure allows for the prediction of its characteristic spectroscopic features that would be used for its confirmation. leah4sci.comyoutube.com
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for each type of proton. This would include characteristic multiplets for the aromatic protons, a singlet for the methyl (-CH₃) group, a doublet for the methylene (B1212753) (-OCH₂-) protons, and complex, highly shielded (upfield) multiplets for the protons on the cyclopropyl (B3062369) ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display unique signals for each of the 11 carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, the methylene carbon, and the distinct carbons of the cyclopropyl ring.
IR (Infrared) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic hydroxyl group. It would also feature sharp peaks for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and a strong C-O ether stretching absorption in the range of 1200-1260 cm⁻¹.
MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 178.23). Analysis of the fragmentation pattern would likely reveal cleavage of the ether bond, yielding fragments corresponding to the cyclopropylmethyl cation and the 5-methylphenoxide radical. researchgate.netyoutube.com
Known Biological Activities and Potential Applications
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in planning a logical synthetic route by identifying key bond disconnections and necessary functional group interconversions.
Key Disconnections and Strategic Bonds
The primary disconnection in the retrosynthesis of this compound is the ether linkage (C-O bond) between the cyclopropylmethyl group and the phenolic oxygen. This is a logical disconnection because ether synthesis is a well-established and reliable reaction. amazonaws.com This disconnection leads to two key precursors: 5-methylphenol (m-cresol) and a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane (B137280).
Another strategic bond to consider is the C-C bond between the methyl group and the aromatic ring. However, disconnecting this bond is less favorable as introducing a methyl group to a phenol (B47542) can sometimes lead to selectivity issues. Therefore, starting with the readily available 5-methylphenol is a more efficient strategy.
| Disconnection | Precursors | Rationale |
| Ether C-O Bond | 5-methylphenol and (bromomethyl)cyclopropane | Corresponds to a reliable Williamson ether synthesis. |
| Aromatic C-C Bond | 2-(Cyclopropylmethoxy)phenol and a methylating agent | More complex due to potential regioselectivity issues. |
Functional Group Interconversions (FGIs)
Functional group interconversions (FGIs) are crucial for manipulating reactive groups to achieve the desired chemical transformation. In the synthesis of this compound, a key FGI would be the conversion of a different functional group on the phenol ring to a hydroxyl group if 5-methylphenol were not the starting material. For instance, a nitro group could be reduced to an amino group, which could then be converted to a hydroxyl group via a diazonium salt. However, the most direct route utilizes 5-methylphenol, minimizing the need for extensive FGIs on the aromatic ring.
A more relevant FGI in related syntheses involves the protection of the phenolic hydroxyl group. For example, if other reactions are needed on the molecule that are incompatible with a free phenol, the hydroxyl group can be protected (e.g., as a benzyl (B1604629) ether) and then deprotected at a later stage. ntnu.no
Identification of Potential Synthons and Synthetic Equivalents
Based on the key disconnection, the synthons and their corresponding synthetic equivalents can be identified.
Synthon 1: A 5-methylphenoxide anion.
Synthetic Equivalent: 5-methylphenol (m-cresol) treated with a base (e.g., NaOH, K2CO3) to deprotonate the hydroxyl group.
Synthon 2: A cyclopropylmethyl cation.
Synthetic Equivalent: (Bromomethyl)cyclopropane or (chloromethyl)cyclopropane. These are electrophilic reagents that can readily react with the nucleophilic phenoxide.
Established Synthetic Routes to this compound and Core Phenol Structure
The synthesis of this compound is typically achieved through a multi-step process that involves the formation of the core phenolic structure followed by etherification.
Multi-step Synthesis Approaches
A common multi-step synthesis starts from commercially available precursors. For a related compound, 4-(2-(cyclopropylmethoxy)ethyl)phenol, a synthesis began with 2-(4-hydroxyphenyl)ethanol, where the phenolic hydroxyl group was first protected as a benzyl ether. ntnu.no A similar strategy could be applied to a precursor for this compound.
A general multi-step approach for this compound would be:
Starting Material: 5-methylphenol (m-cresol).
Deprotonation: Treatment of 5-methylphenol with a suitable base to form the corresponding phenoxide.
Alkylation: Reaction of the phenoxide with (bromomethyl)cyclopropane to form the desired ether linkage. ntnu.no
This straightforward approach is often preferred due to its efficiency and the availability of the starting materials.
Hydroxylation and Alkylation Reactions
While starting from 5-methylphenol is most direct, alternative routes might involve hydroxylation of a substituted benzene (B151609) or alkylation of a dihydric phenol.
Hydroxylation: If a suitable precursor like 3-methylanisole (B1663972) were used, a demethylation step would be required to reveal the phenolic hydroxyl group, followed by the etherification. Direct hydroxylation of toluene (B28343) is generally not regioselective enough to be a practical first step for this specific isomer.
Alkylation: The key alkylation step is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the synthesis of this compound, the 5-methylphenoxide ion acts as the nucleophile, and (bromomethyl)cyclopropane is the electrophile. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or DMF, and often requires heating to proceed at a reasonable rate. For instance, a similar alkylation to synthesize 1-benzyloxy-4-(2-cyclopropylmethoxyethyl) benzene was achieved with a 40% conversion after 48 hours at 60 °C. ntnu.no
| Reaction Type | Reactants | Conditions | Product |
| Williamson Ether Synthesis | 5-methylphenol, (bromomethyl)cyclopropane, Base (e.g., K2CO3) | Polar aprotic solvent (e.g., Acetone), Heat | This compound |
Etherification Strategies Utilizing Cyclopropylmethanol Derivatives
The formation of the ether linkage in this compound is a critical synthetic step, commonly achieved through nucleophilic substitution reactions where a phenoxide attacks a cyclopropylmethyl electrophile. The Williamson ether synthesis and the Mitsunobu reaction are prominent strategies for this transformation. masterorganicchemistry.comwikipedia.orgnih.gov
The Williamson ether synthesis remains a fundamental and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the deprotonation of a phenol, in this case, 5-methylphenol, to form a more nucleophilic phenoxide ion. This is typically accomplished using a suitable base. The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide (or a sulfonate like tosylate) in an SN2 reaction. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, this would involve the reaction of the 5-methylphenoxide with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane. ntnu.no The choice of base and solvent is crucial for reaction efficiency.
Table 1: Reagents for Williamson Ether Synthesis
| Component | Examples | Purpose |
|---|---|---|
| Phenol | 5-Methylphenol | The hydroxyl-containing aromatic starting material. |
| Base | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the phenol to form the reactive phenoxide. masterorganicchemistry.comgordon.edu |
| Electrophile | (Bromomethyl)cyclopropane, (Iodomethyl)cyclopropane, Cyclopropylmethyl tosylate | Provides the cyclopropylmethoxy group and is attacked by the nucleophile. masterorganicchemistry.com |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) | Solubilizes reactants and influences reaction rate. masterorganicchemistry.com |
The Mitsunobu reaction offers an alternative, often milder, route for etherification. missouri.eduorganic-chemistry.org This reaction allows for the direct coupling of an alcohol (cyclopropylmethanol) with a pronucleophile (5-methylphenol) using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide. missouri.edu A key advantage of the Mitsunobu reaction is its ability to proceed under neutral conditions and with an inversion of configuration if a chiral secondary alcohol is used. nih.govorganic-chemistry.org For sterically hindered substrates, employing high concentrations and sonication can lead to significant rate increases. organic-chemistry.org
Advanced Synthetic Approaches and Methodological Innovations
Modern synthetic chemistry emphasizes the development of more efficient, selective, and sustainable methods. This includes the use of catalysis and adherence to the principles of green chemistry.
Catalytic Strategies in Phenol Synthesis
While the etherification step is crucial, advanced strategies can also be applied to the synthesis of the substituted phenol precursor itself. Traditional methods for phenol synthesis often require harsh conditions or generate significant waste. nih.gov Catalytic approaches provide milder and more efficient alternatives. One such modern method is the ipso-hydroxylation of arylboronic acids. nih.gov This strategy allows for the conversion of a readily available arylboronic acid into the corresponding phenol. For instance, 5-methyl-2-substituted-phenylboronic acid could be hydroxylated to form a precursor to the target molecule. These reactions often use a simple oxidant like aqueous hydrogen peroxide and can proceed rapidly at room temperature, sometimes without the need for chromatographic purification. nih.gov
Transition-metal catalyzed processes, such as palladium- or copper-catalyzed couplings, also represent a powerful tool for constructing complex phenols. organic-chemistry.orgnih.gov For example, a one-pot sequence involving a palladium-catalyzed hydroxylation followed by an etherification step can streamline the synthesis of aryl ethers. organic-chemistry.org
Table 2: Comparison of Phenol Synthesis Strategies
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Traditional (e.g., Diazotization) | NaNO₂, H₂SO₄, H₂O | Well-established | Harsh acidic conditions, potential for side reactions. nih.gov |
| ipso-Hydroxylation | Arylboronic acid, H₂O₂ | Mild conditions, high yields, good functional group tolerance, often green. nih.gov | Requires synthesis of the boronic acid precursor. |
| Metal-Catalyzed Cross-Coupling | Aryl halide, Cu(I) or Pd catalyst, Hydroxide source | High selectivity, can be used in one-pot sequences. organic-chemistry.org | Catalyst cost and toxicity, may require ligands. |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be evaluated and optimized through the lens of green chemistry's 12 principles. acs.orgnih.gov
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Williamson ether synthesis, for example, generates a salt byproduct (e.g., NaBr), which lowers its atom economy. In contrast, catalytic additions or rearrangements that incorporate most or all atoms of the reactants are more favorable.
Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and generate waste. acs.orgnih.gov A synthetic route that directly etherifies 5-methylphenol is preferable to one that requires protecting other functional groups on the ring, performing the etherification, and then deprotecting. acs.org
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. skpharmteco.com Traditional ether synthesis might use solvents like DMF, which has toxicity concerns. Green chemistry encourages the use of safer alternatives such as water, ethanol, or solvent-free conditions where possible. nih.govskpharmteco.com
Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. nih.gov Methods that proceed at ambient temperature and pressure are preferred over those requiring significant heating or cooling. gordon.edunih.gov Microwave-assisted synthesis is one technique that can improve energy efficiency by reducing reaction times. nih.gov
Derivatization Strategies for this compound Analogs
Creating analogs of a parent molecule is essential for exploring structure-activity relationships in various chemical and biological contexts. This involves systematic structural modification and the synthesis of compound libraries.
Structural Modification and Scaffold Diversification
The scaffold of this compound offers several points for modification to generate a diverse set of analogs. nih.gov
Aromatic Ring Substitution : The phenyl ring can be further functionalized. Electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation could introduce new groups, although the directing effects of the existing methoxy (B1213986) and methyl groups would need to be considered. jeeadv.ac.in
Modification of the Ether Linkage : The cyclopropylmethyl group can be replaced with other alkyl or aryl groups. This can be achieved by using different alkyl halides in the Williamson synthesis or different alcohols in the Mitsunobu reaction. wikipedia.orgnih.gov
Phenolic Hydroxyl Group Derivatization : Before the etherification step, the phenolic hydroxyl group of a precursor can be used as a handle for other transformations, such as esterification. researchgate.net
Recent advances in C-H functionalization provide powerful tools for late-stage modification, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, thus diversifying the core structure without requiring de novo synthesis. acs.org
Library Synthesis Techniques for Related Phenolic Compounds
To efficiently explore the chemical space around this compound, combinatorial chemistry and parallel synthesis techniques are employed to create libraries of related compounds. nih.govamazonaws.com
Parallel synthesis involves conducting multiple, separate reactions simultaneously, often in microtiter plates or with automated synthesizers. For example, an array of different phenols could be reacted with (bromomethyl)cyclopropane in parallel to generate a library of cyclopropylmethyl aryl ethers. nih.gov Similarly, a single phenol could be reacted with a library of different electrophiles.
Solid-phase synthesis is another powerful technique for library generation. mdpi.org A phenolic starting material can be immobilized on a polymer resin support. mdpi.org The resin-bound phenol can then be subjected to a series of reactions to build complexity. A key advantage is that excess reagents and byproducts can be simply washed away, simplifying purification. mdpi.org After the desired structure is assembled, the final product is cleaved from the resin. This "split-and-pool" method allows for the rapid generation of thousands of unique compounds. amazonaws.com These techniques are instrumental in creating diverse phenolic libraries for high-throughput screening. nih.gov
No Publicly Available Data on the Biological and Pharmacological Activity of this compound
Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available on the biological activity and pharmacological potential of the chemical compound this compound.
Extensive investigations for data pertaining to the molecular targets, enzyme inhibition kinetics, and receptor binding profiles of this compound have yielded no specific results. The scientific community has not published studies detailing the pharmacological properties of this particular compound, making it impossible to provide an evidence-based article on its bioactivity.
While the broader class of phenol derivatives has been the subject of considerable research, with many compounds exhibiting a wide range of biological effects, these general findings cannot be specifically attributed to this compound without direct experimental evidence. Research on other phenolic compounds has explored their potential as antioxidants, enzyme inhibitors, and receptor modulators. For instance, various substituted phenols have been investigated for their effects on enzymes such as myeloperoxidase and for their interactions with different receptor systems. However, the unique structural contribution of the cyclopropylmethoxy group attached to the 5-methylphenol scaffold has not been characterized in the available literature.
Consequently, the following sections as outlined in the initial request cannot be addressed due to the absence of relevant scientific data:
Biological Activity and Pharmacological Potential of the 2 Cyclopropylmethoxy 5 Methylphenol Scaffold
In Vitro Pharmacological Profiling of 2-(Cyclopropylmethoxy)-5-methylphenol Derivatives
Without primary research data, any discussion on the pharmacological potential of this compound would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, no article or data tables can be generated at this time.
Below is a list of compounds that were investigated in the search for information, none of which included the specific compound of interest in a relevant context.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activity, pharmacological potential, structure-activity relationships, or preclinical investigations of the chemical compound This compound .
Therefore, the requested article focusing on the specified outline cannot be generated due to the absence of research data on this particular compound. The topics listed below, as per the user's request, lack any available scientific findings for "this compound":
Preclinical Investigations of Therapeutic Potential
In Vitro Metabolic Stability Studies
Without any research data, it is not possible to provide an accurate and informative article that adheres to the requested structure and content inclusions.
Target Engagement Studies
While direct target engagement studies for the specific compound this compound are not extensively available in publicly accessible scientific literature, the pharmacological profile of structurally related compounds provides significant insight into its likely biological targets. The core chemical feature, a phenyl ether with a cyclopropylmethoxy group, is a key pharmacophore in known beta-adrenergic receptor antagonists.
Notably, the structure of this compound shares a significant structural similarity with the selective beta-1 adrenergic receptor antagonist, Betaxolol. nih.govwikipedia.org Betaxolol's chemical structure is (RS)-1-{4-[2-(cyclopropylmethoxy)ethyl]-phenoxy}-3-(isopropylamino)propan-2-ol. gpatindia.com The key common feature is the cyclopropylmethoxy-phenyl ether moiety. This structural parallel strongly suggests that this compound and its derivatives are likely to engage with beta-adrenergic receptors.
Betaxolol is a cardioselective beta-1-adrenergic antagonist with no partial agonist activity. nih.govwikipedia.org Its mechanism of action involves selectively binding to and blocking beta-1 receptors, which are predominantly found in the heart and vascular smooth muscles. gpatindia.com This blockade leads to a reduction in heart rate, cardiac output, and blood pressure. gpatindia.com The synthesis of Betaxolol notably involves a 4-[2-(cyclopropylmethoxy)ethyl]phenol (B24223) intermediate, underscoring the importance of the cyclopropylmethoxy-phenyl group for its biological activity.
Structure-activity relationship (SAR) studies on beta-blockers have shown that the aryloxypropanolamine structure is crucial for potent antagonist activity. gpatindia.com While the specific impact of a methyl group at the 5-position and the cyclopropylmethoxy group at the 2-position of the phenol (B47542) ring in this compound is not explicitly detailed in available studies, the general SAR for beta-blockers indicates that substitutions on the aromatic ring significantly influence selectivity and potency. For instance, para-substitution on the phenyl ring and the nature of the ether-linked side chain are critical for beta-1 selectivity in drugs like Betaxolol and Metoprolol. oup.com
Given this evidence, it is highly probable that the primary biological targets for compounds based on the this compound scaffold are beta-adrenergic receptors. The specific affinity and selectivity profile (i.e., for beta-1 versus beta-2 receptors) would likely be modulated by the precise substitution pattern on the aromatic ring.
Table 1: Inferred Target Engagement for the this compound Scaffold
| Compound Scaffold | Likely Target | Rationale |
| This compound | Beta-adrenergic receptors | Structural analogy to Betaxolol, a known selective beta-1 adrenergic receptor antagonist containing a cyclopropylmethoxy-phenyl ether moiety. nih.govgpatindia.com |
Advanced Research and Drug Discovery Implications
Lead Optimization Strategies for 2-(Cyclopropylmethoxy)-5-methylphenol Derivatives
Lead optimization is a critical phase in drug discovery that aims to refine the biological activity and drug-like properties of a promising lead compound. For derivatives of this compound, this process would involve iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic parameters.
In designing derivatives, an MPO approach would consider key physicochemical properties such as:
Lipophilicity (ClogP): The cyclopropylmethoxy group contributes significantly to lipophilicity. Modifications would aim to keep this within an optimal range to ensure good permeability without introducing issues associated with high lipophilicity, such as poor solubility and non-specific toxicity. optibrium.com
Molecular Weight (MW): Keeping the molecular weight low is generally desirable for good oral bioavailability.
Topological Polar Surface Area (TPSA): Primarily influenced by the phenolic hydroxyl group, TPSA is a key predictor of cell permeability.
Hydrogen Bond Donors (HBD): The single phenolic hydroxyl group is the primary HBD. Its presence is critical for target interaction but can also be a site for glucuronidation, a major metabolic pathway for phenols. researchgate.net
Acidity (pKa): The pKa of the phenol (B47542) group influences its ionization state at physiological pH, which affects its binding characteristics and pharmacokinetic properties.
A desirability score, often ranging from 0 (undesirable) to 1 (highly desirable) for each parameter, can be calculated to create a composite MPO score for each designed compound. nih.gov This allows chemists to prioritize which virtual compounds to synthesize. nih.gov
Table 1: Hypothetical Multi-Parameter Optimization (MPO) Profile for this compound Derivatives
| Compound | Modification | ClogP (Desirability) | MW ( g/mol ) (Desirability) | TPSA (Ų) (Desirability) | HBD (Desirability) | pKa (Desirability) | Overall MPO Score (out of 6.0) |
| Parent | This compound | 3.1 (0.8) | 192.2 (1.0) | 29.5 (1.0) | 1 (1.0) | ~10.2 (0.9) | 4.7 |
| Derivative A | Add 4-fluoro | 3.3 (0.7) | 210.2 (1.0) | 29.5 (1.0) | 1 (1.0) | ~9.8 (1.0) | 4.7 |
| Derivative B | Replace 5-methyl with 5-chloro | 3.6 (0.6) | 212.7 (1.0) | 29.5 (1.0) | 1 (1.0) | ~9.6 (1.0) | 4.6 |
| Derivative C | Add 3-amino group | 2.8 (0.9) | 207.3 (1.0) | 55.5 (0.8) | 2 (0.7) | ~10.3 (0.9) | 4.3 |
| Derivative D | Bioisosteric replacement of phenol with hydroxypyridone | 2.1 (1.0) | 193.2 (1.0) | 49.7 (0.9) | 1 (1.0) | ~8.5 (1.0) | 4.9 |
For the this compound scaffold, a typical DMTA cycle would proceed as follows:
Design: Based on existing data and the MPO strategy, medicinal chemists design a new set of virtual derivatives. For example, they might propose replacing the methyl group with other alkyl groups, halogenating the phenyl ring, or introducing polar groups to modulate solubility and target interactions.
Make: The most promising designs are selected for chemical synthesis. Efficient synthetic routes are crucial for rapidly producing the desired compounds. google.com
Test: The newly synthesized compounds are subjected to a cascade of biological and pharmacokinetic assays. This includes testing for potency and selectivity against the primary biological target, as well as early ADME (Absorption, Distribution, Metabolism, Excretion) profiling to assess properties like metabolic stability in liver microsomes and cell permeability.
Analyze: The data from the 'Test' phase is analyzed to establish Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). This analysis informs the next round of designs, refining the guiding hypothesis for what makes a successful compound. torx-software.com
Chemical Biology Investigations of this compound
Chemical biology utilizes small molecules as tools to probe and understand biological systems. While specific investigations on this compound are not widely published, its structure suggests several potential avenues for chemical biology research. Phenolic compounds, in general, are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects, which can be harnessed for cosmetic and therapeutic purposes. mdpi.com
A primary goal would be to identify the specific protein targets of this compound or its active derivatives. This can be achieved by creating chemical probes. For instance, a derivative could be synthesized with a "tag" (like biotin) or a photoreactive group (like a diazirine). These probes, when introduced into cells or cell lysates, would bind to their target proteins. The tag would then allow for the isolation and subsequent identification of these binding partners via techniques like mass spectrometry.
Furthermore, given its phenolic nature, investigations could explore its role in modulating cellular pathways related to oxidative stress. Experiments could measure its ability to scavenge reactive oxygen species (ROS) or influence the expression of antioxidant enzymes. mdpi.com Methoxyphenol derivatives have been investigated as potential inhibitors of enzymes like myeloperoxidase, which is involved in inflammation and cardiovascular disease. nih.gov Similar enzymatic assays could be employed to explore the inhibitory profile of this compound derivatives against a panel of disease-relevant enzymes.
Patent Landscape Analysis and Future Research Directions
The intellectual property landscape provides valuable insights into the commercial and scientific interest in a chemical scaffold. Analyzing patents related to this compound and similar structures reveals historical applications and points toward future research trajectories.
Patents concerning substituted phenol ethers demonstrate a long history of development in this area. epo.org The core structure containing a cyclopropylmethoxy group attached to a phenolic ring appears in various patents, often as a key component of a larger, more complex molecule.
A Chinese patent (CN1651379A) describes a novel synthesis for 4-[2-(cyclopropylmethoxy)ethyl]phenol (B24223), a structurally related compound. google.com This patent highlights the interest in developing efficient and scalable manufacturing processes for these types of molecules. It cites earlier patents, such as US4342783A, which concerns anti-glaucoma agents, suggesting a potential therapeutic area for this class of compounds. Another key patent in the broader field is US4760182A, which details a process for preparing substituted phenol ethers like betaxolol, a well-known beta-blocker used for glaucoma and hypertension. google.com These process patents underscore the commercial importance of finding cost-effective and safe synthetic routes.
Table 2: Selected Patents Related to the Substituted Phenol Ether Scaffold
| Patent Number | Title/Subject | Assignee | Key Structural Features / Application |
| CN1651379A | New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol | Not specified | Process for synthesizing a cyclopropylmethoxy-ethyl-phenol derivative. google.com |
| US4342783A | Anti-glaucoma agent | Synthelabo | Phenol ether derivatives for treating glaucoma. google.com |
| US4760182A | Process for preparing substituted phenol ethers via oxazolidine-structure intermediates | A. H. Robins Company | Process for preparing compounds like betaxolol. google.com |
| EP0282436A2 | Novel substituted phenyl ethers, process for their preparation, and their use in the preparation of substituted phenols | Shell Internationale | General processes for creating various substituted phenyl ethers. epo.org |
An analysis of the patent landscape suggests several emerging research directions for scaffolds related to this compound:
Expansion of Therapeutic Indications: While early patents focused on applications like glaucoma and cardiovascular disease, the scaffold is being incorporated into more diverse molecular designs. google.comgoogle.com This suggests its potential utility in other areas, such as central nervous system (CNS) disorders or metabolic diseases, where fine-tuning of physicochemical properties is critical.
Development of Novel Synthetic Methodologies: The existence of multiple process patents indicates an ongoing effort to discover more efficient, stereoselective, and environmentally friendly synthetic routes. google.comgoogle.com Future research will likely focus on catalytic methods and one-pot procedures to streamline the synthesis of complex derivatives.
Bioisosteric Replacement of the Phenol: A significant challenge with phenolic drugs is their rapid metabolism via glucuronidation or sulfation. researchgate.net An emerging area of research is the replacement of the phenol group with a bioisostere—a different functional group that retains the key biological interactions but has an improved metabolic profile. nih.gov Examples include hydroxypyridones, indoles, or benzimidazolones, which can mimic the hydrogen bonding properties of the phenol while blocking metabolic pathways. nih.govresearchgate.net This strategy represents a promising future direction for optimizing drugs based on the this compound scaffold.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(Cyclopropylmethoxy)-5-methylphenol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where cyclopropylmethyl bromide reacts with a 5-methylcatechol derivative under alkaline conditions. Optimization involves maintaining temperatures between 60–80°C, using polar aprotic solvents (e.g., DMF or DMSO), and employing catalysts like K₂CO₃. Reaction progress should be monitored via TLC or HPLC to ensure completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances yield .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Purity is assessed via reversed-phase HPLC (C18 column, acetonitrile/water gradient). Structural confirmation requires ¹H/¹³C NMR (key signals: δ 6.7–7.2 ppm for aromatic protons, δ 3.8–4.2 ppm for the cyclopropylmethoxy group). High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) validate stereochemistry and molecular integrity .
Q. What are the solubility profiles of this compound in common organic solvents, and how does this influence experimental design?
- Methodological Answer : The compound is highly soluble in methanol, DMSO, and dichloromethane but poorly soluble in hexane. For in vitro assays, prepare stock solutions in DMSO (<1% v/v in aqueous buffers to minimize solvent interference). Solubility in biorelevant media (e.g., FaSSIF/FeSSIF) should be tested for pharmacokinetic studies .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and a fume hood. Avoid inhalation of dust/aerosols. Store in amber glass containers at 2–8°C under inert gas (e.g., argon). Consult SDS for spill management (neutralize with sodium bicarbonate) and disposal via certified hazardous waste protocols .
Advanced Research Questions
Q. How do computational models predict the pharmacokinetic properties of this compound, and what discrepancies exist between in silico predictions and experimental data?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models predict moderate lipophilicity (logP ~3.2) and CYP3A4-mediated metabolism. However, in vitro microsomal assays often show slower clearance due to steric hindrance from the cyclopropyl group. Validate predictions using LC-MS/MS-based metabolic stability assays and adjust models to account for tissue-specific enzyme expression .
Q. What strategies can resolve contradictions in reported biological activities of this compound across different cell lines?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration). Use orthogonal assays (e.g., ELISA for cytokine release and Western blot for NF-κB inhibition) to confirm target engagement. Cross-validate findings in primary cells or 3D organoid models to reduce cell line-specific artifacts .
Q. How does the introduction of a cyclopropylmethoxy group impact the compound's metabolic stability compared to other alkoxy substituents?
- Methodological Answer : The cyclopropylmethoxy group reduces oxidative metabolism by cytochrome P450 enzymes due to steric hindrance, increasing plasma half-life (t₁/₂) compared to methoxy or ethoxy analogs. Confirm via liver microsome assays and identify metabolites using LC-HRMS. Compare stability with deuterated or fluorinated derivatives to refine structure-activity relationships .
Q. What in vivo models are appropriate for evaluating the anti-inflammatory efficacy of this compound, considering its pharmacokinetic limitations?
- Methodological Answer : Use subcutaneous administration in murine LPS-induced inflammation models to bypass first-pass metabolism. Monitor plasma concentrations via LC-MS/MS and adjust dosing intervals to maintain therapeutic levels. Pair with tissue-specific knockout models (e.g., COX-2⁻/⁻ mice) to isolate mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
